Methyl 3-amino-5-methylbenzoate
Overview
Description
Methyl 3-amino-5-methylbenzoate is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an amino group is substituted at the meta position relative to the methyl group. This compound is used in various chemical syntheses and has applications in medicinal chemistry and material science .
Mechanism of Action
Mode of Action
The mode of action of Methyl 3-amino-5-methylbenzoate is currently unknown due to the lack of scientific studies on this specific compound . The compound’s interaction with its potential targets and the resulting changes at the molecular level remain to be elucidated.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity (Log Po/w) is approximately 1.56, indicating a balance between hydrophilic and lipophilic properties, which could influence its distribution in the body . More detailed studies are needed to fully understand its pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-5-methylbenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 3-methylbenzoate to form methyl 3-nitro-5-methylbenzoate, followed by reduction of the nitro group to an amino group using palladium on activated charcoal (Pd/C) and hydrogen gas. The reaction is typically carried out in a solvent such as ethanol or methanol at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Oxidation: Methyl 3-nitro-5-methylbenzoate.
Reduction: Methyl 3-amino-5-methylbenzyl alcohol.
Substitution: Methyl 3-amino-5-methylbenzamide or methyl 3-amino-5-methylbenzenesulfonamide.
Scientific Research Applications
Methyl 3-amino-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Methyl 3-amino-5-methylbenzoate can be compared with other similar compounds, such as:
Methyl 3-amino-4-methylbenzoate: Similar structure but with the amino group at the para position relative to the methyl group.
Methyl 3-amino-5-iodobenzoate: Contains an iodine atom instead of a methyl group, leading to different reactivity and applications.
Methyl 3-amino-5-cyanobenzoate:
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Properties
IUPAC Name |
methyl 3-amino-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJRIMLTKIFIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610923 | |
Record name | Methyl 3-amino-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18595-15-8 | |
Record name | Benzoic acid, 3-amino-5-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18595-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18595-15-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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